molecular formula C13H12F3NO3S2 B2701620 N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797317-52-2

N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2701620
CAS RN: 1797317-52-2
M. Wt: 351.36
InChI Key: PEKFBGCEUIWBMU-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

Synthesis and Anticancer Potential

Research has revealed the synthesis of novel derivatives of benzenesulfonamide, highlighting their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. A study by Ş. Küçükgüzel et al. (2013) demonstrated that certain derivatives exhibit promising anticancer activities against human tumor cell lines, suggesting their potential to be developed into therapeutic agents. These findings underscore the versatility of benzenesulfonamide derivatives in addressing various health-related issues, including cancer (Ş. Küçükgüzel et al., 2013).

Innovative Synthesis Approaches

The synthesis of benzenesulfonamide derivatives has been explored through various chemical reactions, offering innovative pathways for creating compounds with potential biological activities. For instance, M. Miura et al. (1998) reported on the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides, demonstrating a method to produce derivatives in high yields. Such synthetic approaches contribute to the expansion of benzenesulfonamide-based compounds with diverse biological and chemical properties (M. Miura et al., 1998).

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. A. Casini et al. (2002) synthesized derivatives incorporating a 4-sulfamoylphenylmethylthiourea scaffold, showing strong inhibition of carbonic anhydrase isoforms. These inhibitors not only exhibit high affinity for the enzyme but also demonstrate significant intraocular pressure lowering effects, highlighting their potential in treating conditions like glaucoma (A. Casini et al., 2002).

Antimicrobial Applications

The antimicrobial properties of benzenesulfonamide derivatives have also been a focus of research. H. Mohamed et al. (2020) investigated thiazole azodyes containing sulfonamide moiety for their UV protection and antimicrobial effects on cotton fabrics. The study demonstrates the dual functionality of these compounds, not only as colorants but also in providing significant protection against microbial growth, showcasing the broad applicability of benzenesulfonamide derivatives beyond pharmaceuticals (H. Mohamed et al., 2020).

properties

IUPAC Name

N-(2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S2/c14-13(15,16)20-11-3-1-2-4-12(11)22(18,19)17-7-5-10-6-8-21-9-10/h1-4,6,8-9,17H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKFBGCEUIWBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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